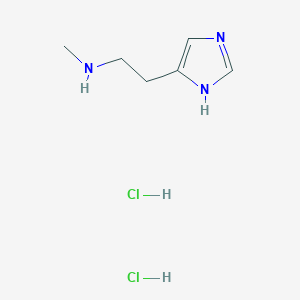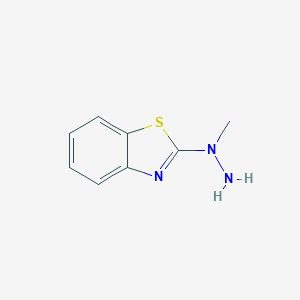
Dinonyl azelate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dinonyl azelate, also known as this compound, is an organic compound belonging to the ester family. Esters are derived from carboxylic acids and alcohols, and they are known for their pleasant odors and flavors. This compound is a long-chain ester, which makes it useful in various industrial applications, particularly as a plasticizer and lubricant.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dinonyl azelate can be synthesized through the esterification of nonanedioic acid (azelaic acid) with nonanol. The reaction typically involves heating the carboxylic acid with the alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the esterification process, driving the reaction to completion .
Industrial Production Methods
In industrial settings, the production of nonanedioic acid, dinonyl ester often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process .
Analyse Des Réactions Chimiques
Types of Reactions
Dinonyl azelate undergoes several types of chemical reactions, including hydrolysis, reduction, and transesterification.
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Alcohol and a catalyst, such as sodium methoxide.
Major Products Formed
Hydrolysis: Nonanedioic acid and nonanol.
Reduction: Nonanol.
Transesterification: Different esters depending on the alcohol used.
Applications De Recherche Scientifique
Dinonyl azelate has various applications in scientific research and industry:
Mécanisme D'action
The mechanism of action of nonanedioic acid, dinonyl ester primarily involves its interaction with other molecules through ester bonds. In biological systems, esters can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. This hydrolysis can affect various biochemical pathways, depending on the specific ester and its biological context .
Comparaison Avec Des Composés Similaires
Dinonyl azelate can be compared with other esters derived from nonanedioic acid, such as:
Nonanedioic acid, dimethyl ester: Used as a plasticizer and in the synthesis of polymers.
Nonanedioic acid, diethyl ester: Similar applications as the dimethyl ester but with different physical properties.
Nonanedioic acid, dioctyl ester: Used in the production of flexible PVC and other polymers.
Uniqueness
This compound is unique due to its long alkyl chain, which imparts specific physical properties such as lower volatility and higher hydrophobicity compared to shorter-chain esters. These properties make it particularly useful in applications requiring long-lasting lubrication and plasticization .
Propriétés
Numéro CAS |
18803-78-6 |
|---|---|
Formule moléculaire |
C27H52O4 |
Poids moléculaire |
440.7 g/mol |
Nom IUPAC |
dinonyl nonanedioate |
InChI |
InChI=1S/C27H52O4/c1-3-5-7-9-11-16-20-24-30-26(28)22-18-14-13-15-19-23-27(29)31-25-21-17-12-10-8-6-4-2/h3-25H2,1-2H3 |
Clé InChI |
KAKCWCBEABKVPK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCOC(=O)CCCCCCCC(=O)OCCCCCCCCC |
SMILES canonique |
CCCCCCCCCOC(=O)CCCCCCCC(=O)OCCCCCCCCC |
| 18803-78-6 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzenesulfonic acid](/img/structure/B98207.png)






![2-Chloro-5,6,7,9,10,14b-hexahydroisoquinolino[2,1-d][1,4]benzodiazepine](/img/structure/B98223.png)



